REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[N+:14]([O-])=[C:13]([Cl:19])[CH:12]=[CH:11][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:20]([O:23]C(=O)C)(=[O:22])[CH3:21]>C(Cl)Cl>[C:20]([O:23][CH:16]1[C:15]2[N:14]=[C:13]([Cl:19])[CH:12]=[CH:11][C:10]=2[CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:17]1)(=[O:22])[CH3:21]
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Name
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6-(tert-Butoxycarbonyl)-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine 1-oxide
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Quantity
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150 mg
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC=2C=CC(=[N+](C2CC1)[O-])Cl
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the resulting solution was washed sequentially with water, saturated aqueous NaHCO3 solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
|
CUSTOM
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Details
|
The residue was purified by flash chromatography on silica gel eluting with 0% to 30% EtOAc in hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CN(CC=2C=CC(=NC12)Cl)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 66.8% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |